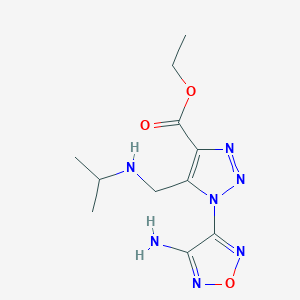

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((isopropylamino)methyl)-1H-1,2,3-triazole-4-carboxylate

CAS No.: 296789-93-0

Cat. No.: VC7407109

Molecular Formula: C11H17N7O3

Molecular Weight: 295.303

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 296789-93-0 |

|---|---|

| Molecular Formula | C11H17N7O3 |

| Molecular Weight | 295.303 |

| IUPAC Name | ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(propan-2-ylamino)methyl]triazole-4-carboxylate |

| Standard InChI | InChI=1S/C11H17N7O3/c1-4-20-11(19)8-7(5-13-6(2)3)18(17-14-8)10-9(12)15-21-16-10/h6,13H,4-5H2,1-3H3,(H2,12,15) |

| Standard InChI Key | KUFDNPNZOIOCNC-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CNC(C)C |

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves multi-step reactions, including the formation of the oxadiazole and triazole rings. Common methods involve the use of azides and alkynes for the triazole ring formation via click chemistry, while the oxadiazole ring can be formed through condensation reactions involving appropriate precursors.

Biological Activity

Compounds containing oxadiazole and triazole rings have been studied for their potential biological activities, including anticancer, antiviral, and antibacterial effects. The specific activity of Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((isopropylamino)methyl)-1H-1,2,3-triazole-4-carboxylate would depend on its ability to interact with biological targets, such as enzymes or receptors.

| Biological Activity | Potential Targets |

|---|---|

| Anticancer | Enzymes involved in cell proliferation. |

| Antiviral | Viral replication machinery. |

| Antibacterial | Bacterial cell wall synthesis enzymes. |

Research Findings and Future Directions

While specific research findings on Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((isopropylamino)methyl)-1H-1,2,3-triazole-4-carboxylate are not available, related compounds have shown promising results in various biological assays. Future studies should focus on synthesizing this compound and evaluating its biological activity to explore its potential applications in medicine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume